2,2-dimethyl-N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide
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Overview
Description
2,2-DIMETHYL-N-(3-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE is a complex organic compound with a unique structure that includes a benzodiazole ring, a methylphenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-N-(3-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole ring and the methylphenyl group. These intermediates are then coupled with the propanamide moiety under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-N-(3-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
2,2-DIMETHYL-N-(3-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial applications
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-N-(3-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-N-(3-methylphenyl)propanamide: A structurally similar compound with a methylphenyl group instead of the benzodiazole ring.
Propanamide, 2,2-dimethyl-N-phenyl-: Another similar compound with a phenyl group instead of the benzodiazole ring
Uniqueness
The uniqueness of 2,2-DIMETHYL-N-(3-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)PROPANAMIDE lies in its complex structure, which includes both a benzodiazole ring and a methylphenyl group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C23H29N3O |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
2,2-dimethyl-N-[3-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]propyl]propanamide |
InChI |
InChI=1S/C23H29N3O/c1-17-10-5-6-11-18(17)16-26-20-13-8-7-12-19(20)25-21(26)14-9-15-24-22(27)23(2,3)4/h5-8,10-13H,9,14-16H2,1-4H3,(H,24,27) |
InChI Key |
HALHUJBOVDQHPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCCNC(=O)C(C)(C)C |
Origin of Product |
United States |
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